Cas no 1025487-75-5 (2-Amino-N-methyl-5-morpholinobenzamide)
2-Amino-N-methyl-5-morpholinobenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-methyl-2-amino-5-(morpholin-4-yl)benzamide
- 2-amino-N-methyl-5-morpholinobenzamide
- RCEJRYHSONGKJW-UHFFFAOYSA-N
- 2-Amino-N-methyl-5-morpholinobenzamide
-
- Inchi: 1S/C12H17N3O2/c1-14-12(16)10-8-9(2-3-11(10)13)15-4-6-17-7-5-15/h2-3,8H,4-7,13H2,1H3,(H,14,16)
- InChI Key: RCEJRYHSONGKJW-UHFFFAOYSA-N
- SMILES: O1CCN(C2C=CC(=C(C(NC)=O)C=2)N)CC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 267
- Topological Polar Surface Area: 67.6
2-Amino-N-methyl-5-morpholinobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A197535-125mg |
2-Amino-N-methyl-5-morpholinobenzamide |
1025487-75-5 | 125mg |
$ 590.00 | 2022-06-08 | ||
| TRC | A197535-250mg |
2-Amino-N-methyl-5-morpholinobenzamide |
1025487-75-5 | 250mg |
$ 980.00 | 2022-06-08 |
2-Amino-N-methyl-5-morpholinobenzamide Related Literature
-
1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-Amino-N-methyl-5-morpholinobenzamide
Comprehensive Guide to 2-Amino-N-methyl-5-morpholinobenzamide (CAS No. 1025487-75-5): Properties, Applications, and Market Insights
2-Amino-N-methyl-5-morpholinobenzamide (CAS No. 1025487-75-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to by its systematic name or CAS number, belongs to the class of benzamide derivatives, which are known for their versatile applications in drug discovery and material science. The presence of both amino and morpholino functional groups in its structure makes it a valuable intermediate for synthesizing more complex molecules.
The chemical formula of 2-Amino-N-methyl-5-morpholinobenzamide is C12H17N3O2, with a molecular weight of 235.29 g/mol. Its unique structure contributes to its solubility in polar organic solvents, such as dimethyl sulfoxide (DMSO) and methanol, while remaining relatively stable under standard laboratory conditions. Researchers often explore its potential as a building block for designing novel bioactive compounds, particularly in the development of kinase inhibitors and other therapeutic agents.
One of the most searched questions about 2-Amino-N-methyl-5-morpholinobenzamide relates to its role in drug discovery. Recent studies highlight its utility in targeting specific enzymatic pathways, making it a candidate for treating conditions like inflammation and cancer. The compound's morpholine ring is particularly noteworthy, as it enhances bioavailability and metabolic stability—a key consideration in modern pharmaceutical design. This aligns with the growing demand for small-molecule therapeutics with improved pharmacokinetic profiles.
In addition to its pharmaceutical applications, 2-Amino-N-methyl-5-morpholinobenzamide is also investigated for its potential in material science. Its ability to form stable hydrogen bonds and participate in supramolecular chemistry opens doors for creating advanced polymers or coatings. Researchers are particularly interested in its thermal stability and compatibility with other industrial chemicals, which could lead to innovations in high-performance materials.
The market for 2-Amino-N-methyl-5-morpholinobenzamide is influenced by trends in precision medicine and green chemistry. As the pharmaceutical industry shifts toward personalized treatments, the demand for high-purity intermediates like this compound is expected to rise. Furthermore, its synthesis often aligns with sustainable chemistry principles, reducing waste and energy consumption—a topic increasingly relevant to environmentally conscious stakeholders.
For laboratories and manufacturers, sourcing high-quality 2-Amino-N-methyl-5-morpholinobenzamide (CAS No. 1025487-75-5) is critical. Reputable suppliers provide detailed technical data sheets, including purity levels (typically ≥98%), storage recommendations (e.g., cool, dry environments), and safety protocols. Analytical techniques like HPLC and NMR are commonly used to verify its identity and purity, ensuring consistency across batches.
Future research directions for 2-Amino-N-methyl-5-morpholinobenzamide may explore its enantiomeric purity or derivatization for niche applications. With the rise of AI-driven drug discovery, computational models could predict new derivatives of this compound with enhanced bioactivity, accelerating the development of next-generation therapeutics. This intersection of chemistry and technology reflects broader trends in the life sciences sector.
In summary, 2-Amino-N-methyl-5-morpholinobenzamide (CAS No. 1025487-75-5) exemplifies the synergy between structural complexity and functional versatility. Its applications span from pharmaceutical intermediates to advanced materials, driven by ongoing innovations in synthetic chemistry and molecular design. As research continues to uncover its potential, this compound is poised to remain a focal point in scientific and industrial advancements.
1025487-75-5 (2-Amino-N-methyl-5-morpholinobenzamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)